molecular formula C19H19N3O3 B12166785 N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide

N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide

Cat. No.: B12166785
M. Wt: 337.4 g/mol
InChI Key: UBWJDBIRKQEVBZ-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is a synthetic small molecule characterized by a fused bicyclic benzo[g]indazole core, a methoxy substituent at the 6-position, and a carboxamide linker connected to a furan-2-yl ethyl group. This compound’s structural complexity arises from its heterocyclic framework, which combines aromatic (furan) and partially saturated (4,5-dihydro) motifs. The methoxy group likely enhances solubility and modulates electronic properties, while the carboxamide moiety may facilitate hydrogen bonding interactions critical for biological activity or crystallinity .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-24-16-6-2-5-14-13(16)7-8-15-17(14)21-22-18(15)19(23)20-10-9-12-4-3-11-25-12/h2-6,11H,7-10H2,1H3,(H,20,23)(H,21,22)

InChI Key

UBWJDBIRKQEVBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)NCCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoindazole core, followed by the introduction of the furan-2-yl ethyl group and the methoxy group. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the benzoindazole core, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzoindazole derivatives.

    Substitution: Various substituted benzoindazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

The benzo[g]indazole core distinguishes this compound from benzothiazole derivatives, such as those listed in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). This difference impacts intermolecular interactions and solubility profiles .

Property Target Compound Benzothiazole Analogues ()
Core Structure 4,5-Dihydrobenzo[g]indazole Benzothiazole
Key Substituents 6-Methoxy, furan-ethyl carboxamide Trifluoromethyl, methoxyphenyl acetamide
Hydrogen Bonding Capacity Carboxamide (donor/acceptor) Acetamide (weaker donor)
Aromaticity Partial saturation reduces conjugation Fully conjugated

Functional Group Comparison: Furan and Methoxy Motifs

The furan-ethyl group in the target compound parallels ranitidine derivatives ( , 5), such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide. However, the target compound lacks the nitroacetamide and sulphanyl groups critical to ranitidine’s H₂-antagonist activity.

Carboxamide vs. Acetamide Linkers

The carboxamide linker in the target compound contrasts with acetamide-based structures (e.g., ). Carboxamides generally exhibit stronger hydrogen-bonding capacity due to the presence of both NH (donor) and carbonyl (acceptor) groups, which may enhance crystallinity or target binding affinity. Acetamides, with only a carbonyl acceptor, show weaker intermolecular interactions, as noted in ’s hydrogen-bonding analysis .

Pharmacological and Physicochemical Implications

While direct pharmacological data for the target compound are unavailable, structural parallels suggest hypotheses:

  • Solubility : The methoxy group and carboxamide may improve aqueous solubility relative to trifluoromethylbenzothiazoles ( ), which are highly lipophilic.
  • Metabolic Stability : Absence of nitro groups (cf. ranitidine derivatives) could reduce susceptibility to nitroreductase-mediated degradation .
  • Crystallinity : The carboxamide and furan-ethyl groups may promote ordered crystal packing, as inferred from ’s discussion of SHELX refinement trends for similar heterocycles .

Biological Activity

N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the construction of the benzo[g]indazole scaffold, followed by functionalization at specific sites to introduce the furan and methoxy groups. The molecular structure can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

This structure is critical for its interaction with biological targets. The furan moiety is known to enhance lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[g]indazole exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown potent activity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
A549 (Lung)15.3
HeLa (Cervical)10.7

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antiprotozoal Activity

In addition to its anticancer potential, the compound has exhibited antiprotozoal activity against pathogens like Entamoeba histolytica and Giardia intestinalis. A study reported that indazole derivatives demonstrated varying degrees of activity against these protozoa:

Protozoan Species IC50 (µM) Reference
E. histolytica8.0
G. intestinalis6.5

The SAR analysis indicated that modifications at the 2-position of the phenyl ring significantly enhance activity against these pathogens.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and protozoan survival. Molecular docking studies have suggested that it binds effectively to kinase proteins associated with tumor growth and survival pathways.

Case Study 1: Anticancer Efficacy

A recent in vitro study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for further development in cancer therapeutics.

Case Study 2: Antiparasitic Activity

Another study focused on the antiparasitic potential of the compound against Trichomonas vaginalis. The results showed an IC50 value of 5 µM, indicating potent activity that surpasses many existing treatments. This highlights the compound's potential as a dual-action agent in both oncology and infectious disease management.

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